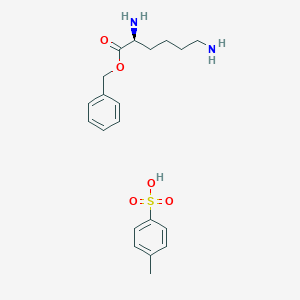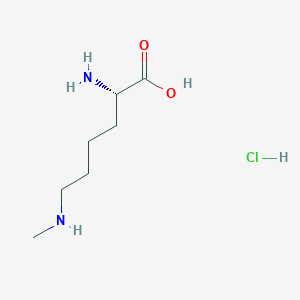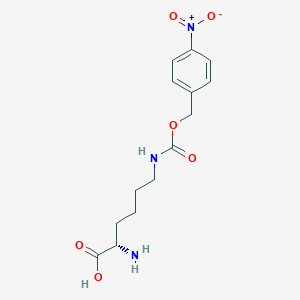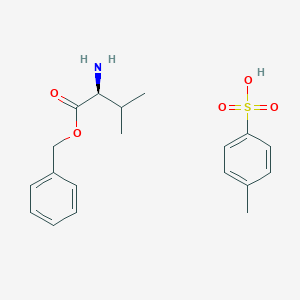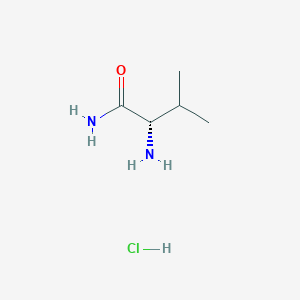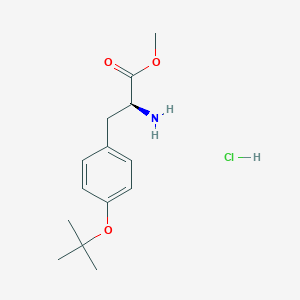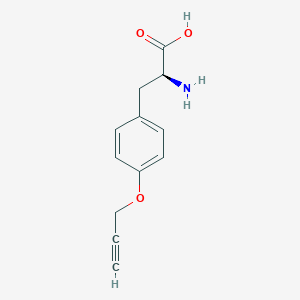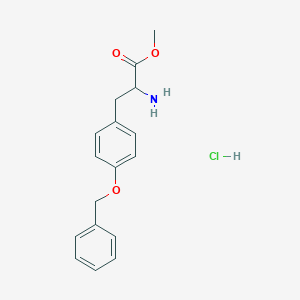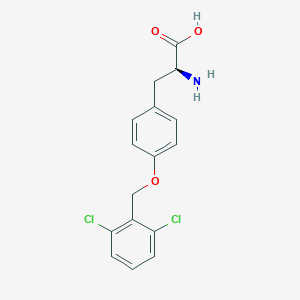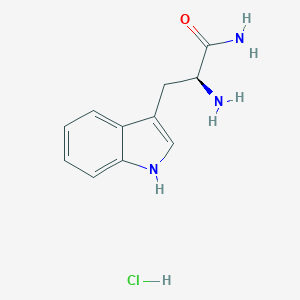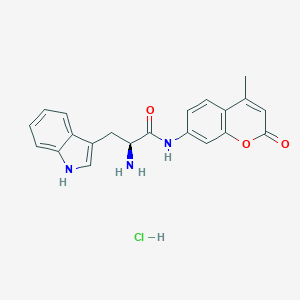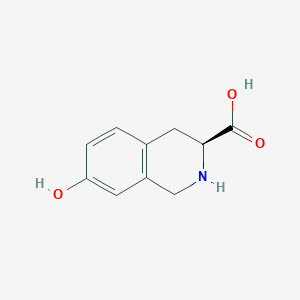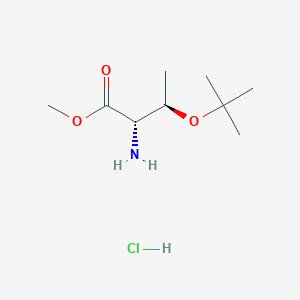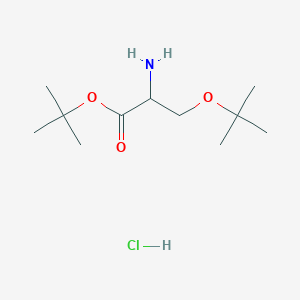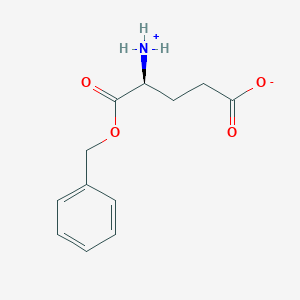
H-Glu-OBzl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
H-Glu-OBzl is an organic compound with a unique structure that includes an amino group, a benzyloxy group, and a ketone functional group
Applications De Recherche Scientifique
H-Glu-OBzl has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as an intermediate in the preparation of complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Research explores its potential therapeutic applications, including its role as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials
Mécanisme D'action
Target of Action
As a derivative of glutamic acid, it may interact with the same cellular components as glutamic acid, such as glutamate receptors or enzymes involved in glutamate metabolism .
Mode of Action
It is known that amino acids and their derivatives can influence the secretion of anabolic hormones, supply fuel during exercise, enhance mental performance during stress-related tasks, and prevent exercise-induced muscle damage . These effects suggest that H-Glu-OBzl may interact with its targets to modulate these processes.
Biochemical Pathways
Given its structural similarity to glutamic acid, it may be involved in similar biochemical pathways, such as the glutamate-glutamine cycle or the synthesis and degradation of proteins .
Pharmacokinetics
Its metabolism and excretion would depend on its chemical structure and the specific enzymes present in the body .
Result of Action
Given its potential role in influencing the secretion of anabolic hormones and preventing exercise-induced muscle damage, it may have effects at the cellular level, such as promoting protein synthesis or protecting cells from damage .
Action Environment
The action, efficacy, and stability of this compound may be influenced by various environmental factors. For example, the pH of the environment could affect its stability, while the presence of specific enzymes could influence its metabolism
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of H-Glu-OBzl typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as amino acids and benzyl alcohol derivatives.
Formation of Intermediate Compounds:
Oxidation and Reduction Reactions: The intermediate compounds undergo oxidation to introduce the ketone functional group, followed by reduction reactions to achieve the desired stereochemistry.
Final Deprotection: The final step involves the removal of protecting groups to yield the target compound
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to meet industrial standards .
Analyse Des Réactions Chimiques
Types of Reactions
H-Glu-OBzl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The amino and benzyloxy groups can participate in nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used .
Comparaison Avec Des Composés Similaires
Similar Compounds
(S)-2-{3-[(Benzyloxy)carbonyl]-5-oxooxazolidin-4-yl}acetic acid: A compound with a similar benzyloxy group and ketone functionality.
Benzyl ethers and esters: Compounds with benzyloxy groups used in various synthetic applications.
Uniqueness
H-Glu-OBzl is unique due to its specific combination of functional groups and stereochemistry, which imparts distinct chemical reactivity and potential biological activity compared to other similar compounds .
Propriétés
Numéro CAS |
13030-09-6 |
|---|---|
Formule moléculaire |
C12H14NO4- |
Poids moléculaire |
236.24 g/mol |
Nom IUPAC |
(4S)-4-amino-5-oxo-5-phenylmethoxypentanoate |
InChI |
InChI=1S/C12H15NO4/c13-10(6-7-11(14)15)12(16)17-8-9-4-2-1-3-5-9/h1-5,10H,6-8,13H2,(H,14,15)/p-1/t10-/m0/s1 |
Clé InChI |
HFZKKJHBHCZXTQ-JTQLQIEISA-M |
SMILES |
C1=CC=C(C=C1)COC(=O)C(CCC(=O)O)N |
SMILES isomérique |
C1=CC=C(C=C1)COC(=O)[C@H](CCC(=O)[O-])N |
SMILES canonique |
C1=CC=C(C=C1)COC(=O)C(CCC(=O)[O-])N |
Synonymes |
H-Glu-OBzl; 13030-09-6; 1-BenzylL-Glutamate; (S)-4-Amino-5-(benzyloxy)-5-oxopentanoicacid; L-GlutamicAcid1-BenzylEster; HFZKKJHBHCZXTQ-JTQLQIEISA-N; l-glutamicacidalpha-benzylester; l-Glutamicacid,monobenzylester; AmbotzHAA6710; PubChem14921; KSC491O4L; SCHEMBL124387; CTK3J1745; L-glutamicacid-mono-benzylester; MolPort-003-983-025; ZINC2384850; AKOS015902939; AKOS015924090; DS-2288; RTR-004132; AK-47357; AM014493; AJ-114242; AM20020382; B2996 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


